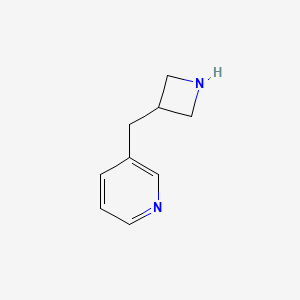![molecular formula C8H7N3O2 B11766621 4-Methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B11766621.png)
4-Methyl-6-nitro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 4-position and a nitro group at the 6-position on the benzo[d]imidazole ring. The presence of these substituents imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Methyl-6-nitro-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine derivatives with appropriate substituents. For instance, the condensation of 4-methyl-2-nitroaniline with formamide under acidic conditions can yield the desired product. Another approach involves the nitration of 4-methyl-1H-benzo[d]imidazole, followed by purification and isolation of the nitro-substituted product .
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Continuous flow synthesis and catalytic processes are often employed to enhance yield and reduce reaction times. The use of environmentally benign solvents and reagents is also a consideration in large-scale production.
Chemical Reactions Analysis
4-Methyl-6-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various electrophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-6-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research into its pharmacological properties has shown promise in the development of new therapeutic agents. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitro-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-Methyl-6-nitro-1H-benzo[d]imidazole can be compared with other imidazole derivatives, such as:
4-Methyl-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitro-1H-benzo[d]imidazole:
2-Methyl-4-nitro-1H-imidazole: A different substitution pattern that influences its chemical behavior and uses.
The presence of both the methyl and nitro groups in this compound imparts unique properties that distinguish it from these similar compounds. Its specific substitution pattern allows for targeted interactions and applications in various fields.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-methyl-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6(11(12)13)3-7-8(5)10-4-9-7/h2-4H,1H3,(H,9,10) |
InChI Key |
OENWEVLTEUXGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)
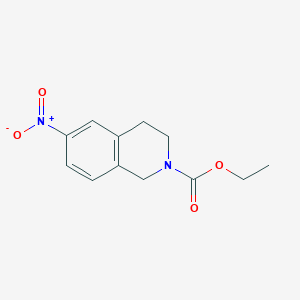
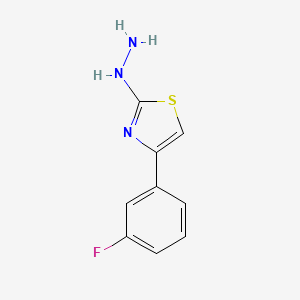
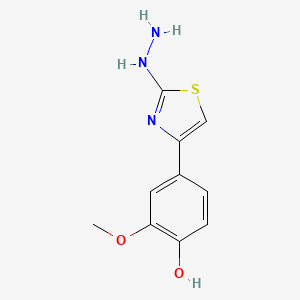
![(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11766577.png)
![4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766580.png)


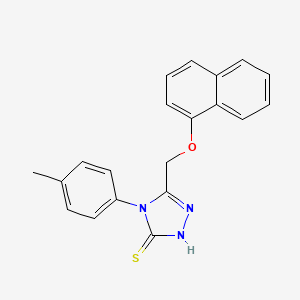
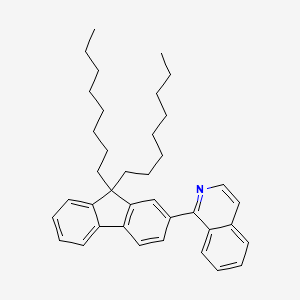
![(2R)-2-(Benzo[d][1,3]dioxol-5-yl)thiazolidine-4-carboxylic acid](/img/structure/B11766604.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11766606.png)
